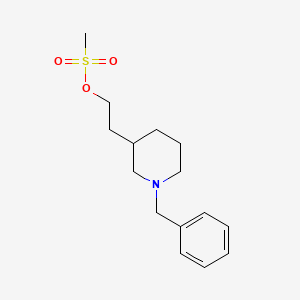
5-Chloro-6-(methylthio)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-(methylthio)nicotinic acid is a heterocyclic compound with the molecular formula C7H6ClNO2S and a molecular weight of 203.65 g/mol . This compound is a derivative of nicotinic acid, featuring a chlorine atom at the 5-position and a methylthio group at the 6-position on the pyridine ring . It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(methylthio)nicotinic acid typically involves the chlorination of 6-(methylthio)nicotinic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position . The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-(methylthio)nicotinic acid undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amino or thiol derivatives
Applications De Recherche Scientifique
5-Chloro-6-(methylthio)nicotinic acid is utilized in various scientific research fields:
Mécanisme D'action
The mechanism of action of 5-Chloro-6-(methylthio)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methylthio groups contribute to its binding affinity and specificity . The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues . These interactions can trigger downstream signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloronicotinic acid: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.
5-Methylthio-6-nicotinic acid: Lacks the chlorine atom, affecting its binding properties and applications.
Uniqueness
5-Chloro-6-(methylthio)nicotinic acid is unique due to the presence of both chlorine and methylthio groups, which confer distinct chemical and biological properties . This dual functionality enhances its versatility in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H6ClNO2S |
|---|---|
Poids moléculaire |
203.65 g/mol |
Nom IUPAC |
5-chloro-6-methylsulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO2S/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) |
Clé InChI |
OUJCEVZWCQMIPU-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C=N1)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)





![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)

![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
![1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile](/img/structure/B13972459.png)

![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)
